1,5-Di(trimethylsilyl)pentane

Overview

Description

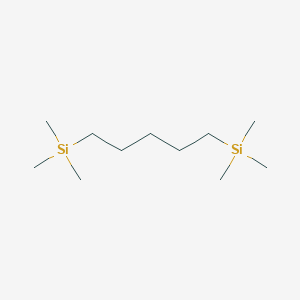

1,5-Di(trimethylsilyl)pentane is an organosilicon compound with the formula C11H26Si2, featuring two trimethylsilyl (-Si(CH3)3) groups at the terminal positions of a pentane backbone. The trimethylsilyl moiety is known for its steric bulk and electron-donating properties, which influence the compound’s reactivity and physical characteristics.

Key properties inferred from related silylated compounds:

- Hydrophobicity: Trimethylsilyl groups reduce polarity, enhancing solubility in non-polar solvents.

- Thermal Stability: Silyl groups stabilize adjacent carbocations and resist hydrolysis under mild conditions.

- Volatility: Lower boiling point compared to polar derivatives (e.g., diols) but higher than unsubstituted pentane.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Di(trimethylsilyl)pentane can be synthesized through several methods. One common approach involves the hydrosilylation of 1,5-hexadiene with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydrosilylation process, and the product is purified through distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,5-Di(trimethylsilyl)pentane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: Reduction reactions can lead to the formation of silane derivatives.

Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Silanol derivatives.

Reduction: Silane derivatives.

Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

1,5-Di(trimethylsilyl)pentane has several scientific research applications:

Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis. The trimethylsilyl groups can be easily removed under mild conditions, making it a versatile reagent.

Biology: The compound is used in the synthesis of bioactive molecules and as a reagent in biochemical assays.

Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

Mechanism of Action

The mechanism of action of 1,5-Di(trimethylsilyl)pentane involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can be used to protect reactive functional groups during chemical synthesis. The compound’s large molecular volume and chemical inertness contribute to its effectiveness as a protecting group .

Comparison with Similar Compounds

Structural Analogues with Different Functional Groups

1,5-Diphenylpentane (C17H20)

- Structure : Phenyl groups at both termini of pentane.

- Properties : Higher molecular weight (224.34 g/mol) and melting point due to π-π interactions between aromatic rings.

- Applications : Used in materials science for liquid crystals or polymer additives.

- Contrast : Less volatile than 1,5-di(trimethylsilyl)pentane due to stronger intermolecular forces .

3-Methyl-1,5-pentanediol (C6H14O2)

- Structure : Hydroxyl groups at positions 1 and 5, with a methyl branch.

- Properties : High polarity (boiling point ~150°C at 3.3 kPa) and water solubility.

- Applications : Solvent, polymer precursor, or intermediate in pharmaceutical synthesis.

- Contrast : More reactive in hydrogen-bonding environments compared to the inert silyl derivative .

1,5-Bis(diphenylphosphino)pentane (C29H30P2)

- Structure: Bulky diphenylphosphino groups.

- Properties : Acts as a bidentate ligand in coordination chemistry (e.g., for transition metals).

- Applications : Catalyst in cross-coupling reactions.

- Contrast: Phosphino groups confer redox activity, unlike the electron-donating but inert silyl groups .

Silylated Derivatives

(3-(Dibromomethylene)penta-1,4-diyne-1,5-diyl)bis(trimethylsilane) (C12H18Br2Si2)

- Structure : Pentadiyne backbone with silyl and dibromomethylene groups.

- Properties : High thermal stability; bromine enhances electrophilic reactivity.

- Applications: Potential precursor for conjugated polymers or optoelectronic materials.

- Contrast : The diyne backbone introduces rigidity, unlike the flexible pentane chain in this compound .

3-(Trimethylsilanyloxy)-1,5-bistrimethylsilanylpenta-1,4-diyne

- Synthesis : Derived from 1,5-bis(trimethylsilyl)penta-1,4-diyn-3-ol via silylation.

- Properties : Colorless oil with IR peaks at 2178 cm<sup>-1</sup> (C≡C stretch).

- Applications : Intermediate in organic synthesis for acetylene-functionalized compounds.

- Contrast : The presence of both silyl ether and diyne groups increases reactivity compared to the fully saturated silylpentane .

Physicochemical Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Applications |

|---|---|---|---|---|---|

| This compound | C11H26Si2 | 230.56 | -Si(CH3)3 | ~200–250 (est.) | Stabilizers, hydrophobic coatings |

| 1,5-Diphenylpentane | C17H20 | 224.34 | -C6H5 | >250 | Liquid crystals, polymers |

| 3-Methyl-1,5-pentanediol | C6H14O2 | 118.18 | -OH | ~150 (3.3 kPa) | Solvents, pharmaceuticals |

| 1,5-Bis(diphenylphosphino)pentane | C29H30P2 | 454.50 | -P(C6H5)2 | N/A | Catalysis, ligand chemistry |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1,5-Di(trimethylsilyl)pentane, and how do reaction parameters affect purity and yield?

Synthesis typically involves silylation of 1,5-pentanediol precursors using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction optimization requires strict control of stoichiometry, temperature (0–25°C), and solvent polarity (e.g., THF or DCM) to minimize side reactions like over-silylation . Post-synthesis purification via fractional distillation or column chromatography is critical for isolating high-purity products. Yield improvements (>80%) are achievable by using catalytic DMAP to enhance silylation efficiency .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- NMR : H and C NMR are essential for confirming the silyl group environment (δ ~0.1 ppm for TMS protons) and backbone structure. Si NMR can resolve silicon bonding configurations (δ 10–20 ppm for TMS groups) .

- IR : Peaks at 1250 cm (Si–C stretching) and 840 cm (Si–CH bending) validate silyl group presence .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 73 [Si(CH)]) confirm molecular identity and purity .

Advanced Research Questions

Q. How do steric effects of trimethylsilyl groups influence the reactivity of this compound in cross-coupling or hydrosilylation reactions?

The bulky TMS groups hinder nucleophilic attack at the silicon center but enhance stability under thermal and oxidative conditions. In hydrosilylation, steric shielding reduces catalyst accessibility, necessitating highly active catalysts (e.g., Karstedt’s catalyst) or elevated temperatures (>80°C) to achieve reasonable turnover frequencies . Computational studies (DFT) suggest that steric strain lowers activation energy for Si–C bond cleavage compared to less bulky analogs .

Q. What catalytic systems are effective for functionalizing this compound, and how do they compare to CrOx/Al2_22O3_33 in transhydrogenation?

While CrOx/AlO catalysts excel in hydrocarbon transhydrogenation (e.g., pentane/diene systems ), their efficacy for silylated compounds is limited due to silicon’s affinity for oxygen. Instead, noble metal catalysts (e.g., Pd/C, PtO) or Lewis acids (e.g., B(CF)) are preferred for silyl group retention during functionalization. For dehydrogenative coupling, Rh(I) complexes with chelating ligands (e.g., DPPP) improve selectivity by mitigating Si–C bond scission .

Q. How can computational modeling elucidate the electronic and steric properties of this compound?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. The electron-donating TMS groups raise HOMO energy, enhancing susceptibility to electrophilic attack .

- MD Simulations : Assess conformational flexibility; the pentane backbone adopts a gauche configuration to alleviate steric strain between TMS groups .

- QSPR Models : Correlate molecular descriptors (e.g., polar surface area, logP) with experimental properties like boiling point (predicted: ~200°C) .

Q. Methodological Considerations

- Catalyst Characterization : Use TGA (thermal stability), XRD (crystallinity), and BET (surface area) to evaluate catalyst suitability for silylated substrates .

- Reaction Monitoring : In situ FTIR or GC-MS tracks silyl group retention and byproduct formation during reactions .

- Safety Protocols : Handle TMS precursors under inert atmospheres (N/Ar) due to moisture sensitivity; use PPE to avoid exposure to volatile siloxanes .

Properties

IUPAC Name |

trimethyl(5-trimethylsilylpentyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H28Si2/c1-12(2,3)10-8-7-9-11-13(4,5)6/h7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARCLKGQWADKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCCC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H28Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339031 | |

| Record name | 1,5-Di(trimethylsilyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15895-92-8 | |

| Record name | 1,5-Di(trimethylsilyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.